[3-[(3S,4S)-3-(dimethylamino)-4-hydroxypyrrolidin-1-yl]sulfonylphenyl]-piperidin-1-ylmethanone
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Overview
Description
[3-[(3S,4S)-3-(dimethylamino)-4-hydroxypyrrolidin-1-yl]sulfonylphenyl]-piperidin-1-ylmethanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidine ring, a sulfonylphenyl group, and a piperidine ring, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(3S,4S)-3-(dimethylamino)-4-hydroxypyrrolidin-1-yl]sulfonylphenyl]-piperidin-1-ylmethanone typically involves multiple steps, including the formation of the pyrrolidine and piperidine rings, followed by the introduction of the sulfonylphenyl group. Common synthetic routes may involve:
Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Formation of Piperidine Ring: Similar to the pyrrolidine ring, the piperidine ring can be synthesized through cyclization reactions.
Introduction of Sulfonylphenyl Group: This step often involves sulfonylation reactions using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
[3-[(3S,4S)-3-(dimethylamino)-4-hydroxypyrrolidin-1-yl]sulfonylphenyl]-piperidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrrolidine ring can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The aromatic ring can participate in electrophilic or nucleophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding due to its structural complexity and functional groups.
Medicine
In medicine, [3-[(3S,4S)-3-(dimethylamino)-4-hydroxypyrrolidin-1-yl]sulfonylphenyl]-piperidin-1-ylmethanone could be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets.
Industry
Industrially, the compound may be used in the development of new materials, pharmaceuticals, and agrochemicals, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of [3-[(3S,4S)-3-(dimethylamino)-4-hydroxypyrrolidin-1-yl]sulfonylphenyl]-piperidin-1-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.
Properties
IUPAC Name |
[3-[(3S,4S)-3-(dimethylamino)-4-hydroxypyrrolidin-1-yl]sulfonylphenyl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-19(2)16-12-21(13-17(16)22)26(24,25)15-8-6-7-14(11-15)18(23)20-9-4-3-5-10-20/h6-8,11,16-17,22H,3-5,9-10,12-13H2,1-2H3/t16-,17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDFNCGCQRGIQQ-IRXDYDNUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CN(CC1O)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CN(C[C@@H]1O)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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